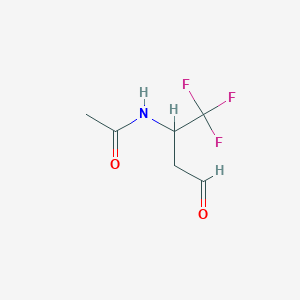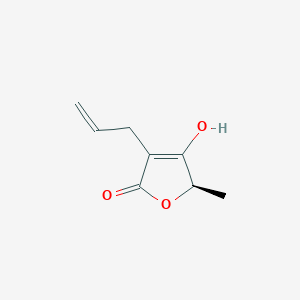
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxy group, a methyl group, and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)but-2-en-1-one, which undergoes cyclization in the presence of an acid catalyst to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methyl and prop-2-en-1-yl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one.
Reduction: Formation of 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Lacks the (5R) configuration.
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran: Reduced form of the furan ring.
4-Oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Oxidized form of the hydroxy group.
Uniqueness: (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific (5R) configuration, which can influence its chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to its non-chiral or differently configured analogs.
Propriétés
Numéro CAS |
690222-53-8 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-2-methyl-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-3-4-6-7(9)5(2)11-8(6)10/h3,5,9H,1,4H2,2H3/t5-/m1/s1 |
Clé InChI |
VIMLGNWPXZBBOF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1C(=C(C(=O)O1)CC=C)O |
SMILES canonique |
CC1C(=C(C(=O)O1)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



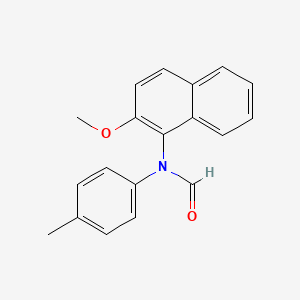
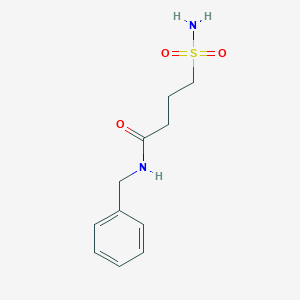
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
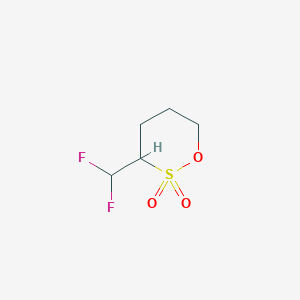
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
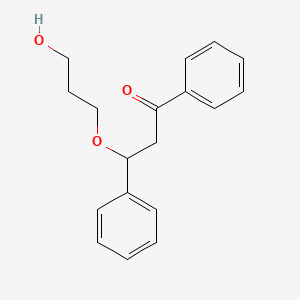

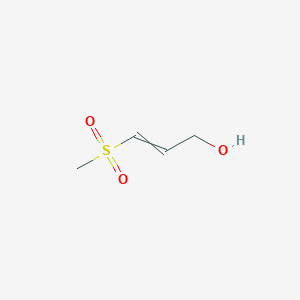
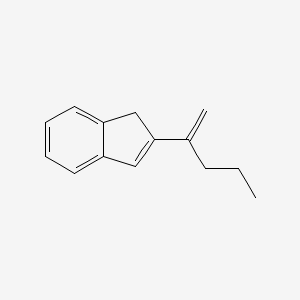
![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
